2,2-Dimethyl-3-oxo-chroman
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2,2-dimethyl-4H-chromen-3-one |
InChI |
InChI=1S/C11H12O2/c1-11(2)10(12)7-8-5-3-4-6-9(8)13-11/h3-6H,7H2,1-2H3 |
InChI Key |
CWKSUMOKMLVJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CC2=CC=CC=C2O1)C |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 2,2 Dimethyl 3 Oxo Chroman Systems
Electrophilic and Nucleophilic Reactions on the Chromanone Ring
The chromanone ring system is susceptible to both electrophilic and nucleophilic attack, with the site of reaction being heavily influenced by the electronic nature of the substituents on the aromatic ring and the reaction conditions.
Substituents on the benzene (B151609) portion of the chromanone ring play a crucial role in modulating the reactivity of the entire system. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) deactivate the aromatic ring towards electrophiles but can activate the pyranone ring for nucleophilic attack.
In related 3-acylchromones, which share the chromone (B188151) core, the C-2 position is highly electrophilic due to the electron-withdrawing effects of the pyrone oxygen and the two carbonyl groups. This makes it a prime target for nucleophilic attack, often leading to ring-opening reactions. researchgate.net The presence of strong electron-withdrawing groups at the 3-position further enhances this electrophilicity. researchgate.net While 2,2-dimethyl-3-oxo-chroman lacks the C4-carbonyl of chromones, the principle of substituent effects on the electron density of the heterocyclic ring remains relevant.
The nature of the attacking species also determines the reaction outcome. Nucleophilic radicals, such as the •CF2H radical, tend to react at electron-poor positions, whereas electrophilic radicals like •CF3 target electron-rich sites. nih.gov This highlights the importance of considering the electronic character of both the substrate and the reagent.
A study on the reactivity of olefins towards electrophiles and nucleophiles demonstrated that electron density at the reactive site is a key determinant of reaction rates. chemrxiv.org This principle can be extended to the chromanone system, where substituents that modulate the electron density of the aromatic ring or the pyranone core will directly impact the rates and regioselectivity of electrophilic and nucleophilic reactions.
The functionalization of the chromanone scaffold can be achieved at several positions, leading to a diverse range of derivatives. In the synthesis of related thiochromanones, modifications at the benzylic position (C-6) have been successfully carried out to introduce ester, amine, and amide functionalities. nih.gov This was achieved by first introducing a formyl group at the C-6 position, which was then reduced to a hydroxymethyl group, serving as a handle for further derivatization. nih.gov
For the chromanone ring itself, tandem reactions involving rhodium-catalyzed intermolecular hydroacylation of alkynes with salicylaldehydes, followed by an intramolecular oxo-Michael addition, have been developed for the diastereoselective synthesis of 2,3-disubstituted chroman-4-ones. nih.gov This methodology allows for the introduction of substituents at both the C-2 and C-3 positions. Subsequent enolate fluorination of these 2,3-disubstituted chroman-4-ones can be achieved with high diastereoselectivity. nih.gov
Furthermore, the synthesis of various chromanone derivatives has been achieved through a one-step base-mediated aldol (B89426) condensation, allowing for substitutions at the 2-, 6-, and 8-positions. acs.org These examples, while not specific to the this compound system, demonstrate the versatility of the chromanone scaffold for functionalization at multiple sites.
Rearrangement Reactions Involving Chromanone Intermediates
Chromanone systems, including this compound, can be involved in rearrangement reactions that lead to structurally diverse products. These rearrangements often proceed through key intermediates, leveraging the inherent reactivity of the chromanone core.
Aromatic Claisen Rearrangements
The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that can be utilized in the synthesis of substituted chromanones. organic-chemistry.orgmasterorganicchemistry.com This pericyclic reaction involves the synarchive.comsynarchive.com-sigmatropic rearrangement of an allyl aryl ether. masterorganicchemistry.com In the context of this compound systems, a precursor such as an ortho-allyloxy-alkenyl ketone can undergo a tandem sequence of a Claisen rearrangement followed by a 6-endo-trig cyclization to yield an 8-allyl-chroman-4-one. researchgate.net
The gem-dimethyl group at the C2 position can influence the reaction, with studies on related systems showing that this substitution can accelerate the Claisen rearrangement. nih.gov The reaction typically proceeds by heating the allyl aryl ether, which leads to the formation of an intermediate that subsequently tautomerizes to restore aromaticity, yielding the ortho-allyl phenol (B47542) derivative. This product can then undergo cyclization to form the chromanone ring. The general mechanism for the aromatic Claisen rearrangement is illustrated below:
Table 1: Key Steps in Aromatic Claisen Rearrangement
| Step | Description |
| 1. synarchive.comsynarchive.com-Sigmatropic Rearrangement | The allyl aryl ether undergoes a concerted rearrangement where the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. |
| 2. Keto-Enol Tautomerization | The resulting intermediate, a non-aromatic cyclohexadienone, tautomerizes to the more stable phenolic form, thereby restoring aromaticity. |
| 3. Cyclization | Subsequent intramolecular reaction leads to the formation of the chromanone ring system. |
Advanced Derivatization for Novel Chromanone Analogues
The carbonyl group at the C3 position of this compound is a key site for a variety of chemical transformations, enabling the synthesis of a wide array of novel chromanone analogues.
Formation of Hydrazone and Oxime Derivatives
The reaction of the C3-carbonyl group of this compound with hydrazines and hydroxylamines provides a straightforward route to hydrazone and oxime derivatives, respectively. nih.govresearchgate.net These reactions are typically acid-catalyzed and involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. nih.gov
The formation of these C=N containing derivatives is a versatile conjugation strategy and has been widely employed in various fields of chemistry. nih.govresearchgate.net For instance, the condensation of 3-formylchromones, which are structurally related to this compound, with various hydrazines and hydrazides has been shown to produce a range of hydrazone derivatives. nih.gov These derivatives are of interest due to their potential biological activities.
Table 2: Synthesis of Hydrazone and Oxime Derivatives
| Reactant | Product | Reaction Conditions |
| Hydrazine | Hydrazone | Acid catalysis, dehydration |
| Hydroxylamine | Oxime | Acid catalysis, dehydration |
Cycloaddition Reactions (e.g., with Nitrilimines)
The C3-carbonyl group of this compound can potentially act as a dipolarophile in cycloaddition reactions. Nitrilimines, which are transient 1,3-dipoles, can be generated in situ and react with dipolarophiles to form five-membered heterocyclic rings. researchgate.netmdpi.com
While specific examples with this compound are not extensively documented, the general principle of 1,3-dipolar cycloaddition suggests that nitrilimines could react with the C=O bond. nih.govnih.gov This would lead to the formation of spiro-heterocyclic systems where a five-membered ring containing nitrogen atoms is attached at the C3 position of the chromanone. The regioselectivity and stereoselectivity of such reactions would be of significant interest.
Morita–Baylis–Hillman Reactions
The Morita–Baylis–Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an activated alkene, typically catalyzed by a nucleophilic tertiary amine or phosphine. synarchive.commdpi.com The C3-carbonyl group of this compound could potentially serve as the electrophilic component in an MBH reaction.
This reaction would involve the coupling of the chromanone with an activated alkene, such as an acrylate (B77674) or acrylonitrile, to yield a highly functionalized allylic alcohol derivative. mdpi.comnih.gov The development of intramolecular versions of the MBH reaction has also been reported, which could be applied to suitable substrates derived from this compound to construct complex cyclic systems. nih.gov
Synthesis of Spirochromanone Frameworks
The synthesis of spirochromanone frameworks is a significant area of research due to the interesting three-dimensional structures and potential biological activities of these compounds. researchgate.netrsc.orgnih.gov Several synthetic strategies have been developed to construct these spiro systems, often involving the this compound scaffold or its precursors.
One common approach involves the condensation of a derivative of 2-hydroxyacetophenone (B1195853) with a cyclic ketone. For example, the reaction of 1-(7-hydroxy-2,2-dimethyl-chroman-6-yl)-ethanone with cyclic alkanones in the presence of a base like pyrrolidine (B122466) can yield spirochromanone derivatives. researchgate.net Other methods include organocatalyzed reactions and multicomponent reactions that efficiently assemble the spirocyclic framework. researchgate.net These reactions often proceed with high yields and can be used to generate a library of diverse spirochromanones.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Dimethyl 3 Oxo Chroman
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR data, a comprehensive picture of the atomic connectivity and chemical environment within 2,2-Dimethyl-3-oxo-chroman can be established.
Comprehensive 1D NMR (¹H, ¹³C) Data Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons, their chemical environments, and their neighboring protons. The signals in the aromatic region typically appear between δ 6.8 and 7.9 ppm, with their specific chemical shifts and coupling constants being influenced by the substitution pattern on the benzene (B151609) ring. The singlet for the methylene (B1212753) protons at the C4 position is expected to be observed, deshielded by the adjacent carbonyl group. The two methyl groups at the C2 position, being chemically equivalent, would give rise to a sharp singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum offers complementary information by revealing the number of distinct carbon environments. The carbonyl carbon (C=O) at the C3 position is characteristically found in the downfield region of the spectrum, typically above 190 ppm. The quaternary carbon at C2, bonded to two methyl groups and an oxygen atom, also shows a distinct chemical shift. The carbons of the aromatic ring appear in the range of δ 110-160 ppm, with their precise shifts dependent on their electronic environment. The methyl carbons are expected to be observed at the most upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | - | ~78 |
| 3 | - | >190 |
| 4 | Singlet | ~45 |
| 4a | - | ~120 |
| 5 | Multiplet | ~128 |
| 6 | Multiplet | ~122 |
| 7 | Multiplet | ~135 |
| 8 | Multiplet | ~118 |
| 8a | - | ~158 |
| 2-CH₃ | Singlet | ~25 |
Note: The predicted chemical shifts are based on the analysis of related chromanone structures and general NMR principles. Actual experimental values may vary.
Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional NMR techniques are powerful for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the coupling relationships between the protons on the aromatic ring, allowing for their specific assignment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of the carbon signals for the methylene group at C4 and the aromatic CH groups based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly valuable for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the methyl protons to the C2 and C3 carbons would confirm their position. Similarly, correlations from the C4 protons to the C3, C4a, and C5 carbons would establish the connectivity of the heterocyclic ring to the benzene ring.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation pattern. For this compound (C₁₁H₁₂O₂), the molecular ion peak [M]⁺ would be expected at m/z 188.
The fragmentation of the molecular ion under electron impact (EI) would likely proceed through characteristic pathways for ketones and ethers. A prominent fragmentation would be the alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (CH₃•) to form a stable acylium ion. Another potential fragmentation pathway could involve the retro-Diels-Alder reaction of the chromanone ring, leading to the expulsion of a neutral molecule.
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 188 | [M]⁺• (Molecular Ion) |
| 173 | [M - CH₃]⁺ |
| 160 | [M - CO]⁺• |
| 145 | [M - CO - CH₃]⁺ |
| 132 | Retro-Diels-Alder fragment |
| 117 | [C₈H₅O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the strong absorption due to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O-C stretching of the ether linkage would be observed in the fingerprint region, typically around 1200-1250 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups would be seen just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| >3000 | C-H stretch | Aromatic |
| <3000 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1680-1700 | C=O stretch | Ketone |
| 1450-1600 | C=C stretch | Aromatic |
| 1200-1250 | C-O-C stretch | Ether |
Electronic Spectroscopy (UV-Vis and Electronic Circular Dichroism (ECD)) for Electronic Structure and Stereochemistry
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromanone scaffold, containing a conjugated system of the benzene ring and the carbonyl group, is expected to exhibit characteristic absorptions in the UV region. Typically, π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group would be observed. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules. Since this compound is achiral, its ECD spectrum would be silent. However, for chiral derivatives of this compound, ECD would be an invaluable tool for stereochemical assignment by comparing the experimental spectrum with theoretically calculated spectra.
X-ray Crystallography for Solid-State Structural Determination
Computational and Theoretical Investigations of 2,2 Dimethyl 3 Oxo Chroman and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to the study of chromone (B188151) and chromanone derivatives to predict their molecular properties with high accuracy. researchgate.netscispace.commdpi.com
DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For chromanone derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are employed to calculate optimized geometric parameters, including bond lengths and bond angles. globalresearchonline.netresearchgate.net These theoretical structures show good agreement with experimental data obtained from techniques like X-ray crystallography. semanticscholar.org
Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity and behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. researchgate.netd-nb.info A smaller energy gap suggests that the molecule is more reactive and has higher biological activity. scispace.comd-nb.info For instance, studies on various chromone derivatives have calculated these energy gaps to correlate them with potential antitumor or fluorescent properties. d-nb.infonih.govresearchgate.net
Other calculated electronic properties include the molecular electrostatic potential (MEP), which provides information about the charge distribution and predicts sites for electrophilic and nucleophilic attacks. scispace.comglobalresearchonline.net For example, in 6-methylchromone-3-carbonitrile, MEP results predicted the carbonitrile group to be the most reactive site. globalresearchonline.net
Table 1: Calculated Electronic Properties of Selected Chromone Derivatives using DFT
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | -9.006 | -7.136 | 1.870 | scispace.comd-nb.info |
| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | -8.930 | -7.281 | 1.649 | scispace.comd-nb.info |
This table is interactive. Click on the headers to sort the data.
Quantum chemical calculations are also invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. DFT methods can accurately predict vibrational frequencies (FT-IR, Raman) and nuclear magnetic resonance (NMR) chemical shifts. globalresearchonline.netresearchgate.net
For 2,2-dimethylchroman-4-one (B181875) derivatives, DFT calculations have been used to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov Studies have shown a close correspondence between the chemical shifts predicted by DFT (e.g., at the B3LYP/6-311+G(2d,p) level of theory) and the experimentally observed values, particularly for the aromatic portion of the scaffold. nih.govnih.gov However, the correlation may be less precise for the heterocyclic ring. nih.govnih.gov These theoretical predictions are crucial for assigning complex NMR signals and confirming the substitution patterns on the chromanone core. nih.gov
Table 2: Comparison of Experimental and DFT-Predicted ¹H NMR Chemical Shifts (ppm) for the Aromatic Ring of a 6-Substituted 2,2-Dimethylchroman-4-one Derivative
| Proton | Experimental Chemical Shift (ppm) | DFT-Predicted Chemical Shift (ppm) | Reference |
|---|---|---|---|
| H-5 | ~7.8 | Correlated | nih.govnih.gov |
| H-7 | ~7.2 | Correlated | nih.govnih.gov |
Note: Specific values vary depending on the substituent. The table indicates a strong correlation found in the referenced study.
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational preferences of chromanone structures.
Molecular dynamics (MD) simulations provide a detailed picture of the atomic-level movements and interactions of a molecule over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can assess the structural stability of a compound and its complexes with biological targets like proteins. nih.govmdpi.com
In the context of chromanone research, MD simulations have been used to investigate the stability of protein-ligand complexes. nih.gov Key parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are analyzed from the simulation trajectory. nih.govresearchgate.net A stable RMSD value over the simulation time indicates that the ligand remains securely bound in the target's active site. nih.govresearchgate.net For example, MD simulations of 6-isopropyl-3-formyl chromone docked with the Insulin-Degrading Enzyme (IDE) showed stable RMSD values between 0.2 and 0.5 nm, confirming the strength and stability of the protein-ligand complex. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies in Chromanone Research
SAR and QSAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. drugdesign.org These methodologies are widely applied in chromanone research to design more potent and selective molecules. nih.govnih.gov
SAR studies involve synthesizing and testing a series of analogues to identify key structural motifs responsible for activity. For chromone derivatives, SAR studies have revealed critical features for various biological targets. For instance, in a series of inhibitors of the breast cancer resistance protein ABCG2, a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were found to be important for inhibitory activity. nih.gov Another study on chromones designed to inhibit superoxide (B77818) anion generation in neutrophils found that a methoxy (B1213986) group at position 7 and a hydrogen bond donor at the meta position of a 2-position phenyl ring significantly impacted activity. nih.govresearchgate.net
QSAR methodologies take this a step further by creating mathematical models that correlate physicochemical properties or structural descriptors of compounds with their biological activities. ynu.edu.cn Three-dimensional QSAR (3D-QSAR) models, such as those derived from Molecular Field Analysis (MFA), are particularly powerful. nih.gov These models provide contour maps that visualize the regions where steric bulk, positive, or negative charges are favorable or unfavorable for activity, offering a clear guide for molecular design. mdpi.com QSAR models have been successfully developed for chromone and chromanone derivatives targeting a range of activities, including HIV-1 protease inhibition, antioxidant effects, and antifungal properties. ynu.edu.cnnih.govmdpi.com These models generally show good statistical significance and predictive ability, as indicated by high correlation coefficients (r²) and cross-validated coefficients (q² or r²cv). nih.govmdpi.com
Table 3: Examples of QSAR Studies on Chromone/Chromanone Derivatives
| Activity | QSAR Model Type | Key Statistical Parameter(s) | Reference |
|---|---|---|---|
| HIV-1 Protease Inhibition | 3D-QSAR (MFA) | r²cv = 0.789, r² = 0.886 | nih.gov |
| Antifungal (Rice Blight) | 2D-QSAR | R² = 0.854, RCV² = 0.788 | ynu.edu.cn |
| Antioxidant (DPPH Scavenging) | 3D-QSAR (MFA) | r²cv = 0.771, r² = 0.868 | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Table of Mentioned Compounds
| Compound Name |
|---|
| 2,2-Dimethyl-3-oxo-chroman |
| 6-methylchromone-3-carbonitrile |
| 6-isopropyl-3-formyl chromone |
| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one |
| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one |
| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one |
| 5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-one |
Pharmacophore Modeling for Key Structural Features
Pharmacophore modeling is a cornerstone of computer-aided drug design, enabling the identification of the essential steric and electronic features of a molecule that are responsible for its biological activity. dovepress.com A pharmacophore model represents the crucial three-dimensional arrangement of these features, which can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers. dovepress.comugm.ac.id By understanding these key interactions, medicinal chemists can design new molecules with enhanced potency and selectivity.
For analogues of this compound, which belong to the broader class of chroman-4-ones, pharmacophore models are instrumental in elucidating the structural requirements for their various biological activities, such as anticancer and anti-inflammatory effects. nih.govnih.gov A typical pharmacophore model for chroman-4-one derivatives would likely highlight the following key features:
Hydrogen Bond Acceptor (HBA): The carbonyl group at the 3-position and the ether oxygen within the chroman ring are prominent hydrogen bond acceptors. These features are crucial for anchoring the molecule within a biological target's binding site through hydrogen bonding interactions.
Hydrophobic (HYD) / Aromatic (AR) Regions: The benzene (B151609) ring of the chroman core provides a significant hydrophobic and aromatic region. The gem-dimethyl group at the 2-position further contributes to the hydrophobic character of the molecule. These regions are vital for establishing van der Waals and π-π stacking interactions with nonpolar residues in a receptor.
Spatial Arrangement: The relative spatial orientation of these features is critical for biological activity. The rigid bicyclic structure of the chroman core largely dictates the three-dimensional placement of the pharmacophoric elements.
Pharmacophore models for chroman-4-one analogues are often developed using a set of known active compounds. ugm.ac.id The models are then validated for their ability to distinguish between active and inactive molecules before being used for virtual screening of compound libraries to identify novel hits with similar pharmacophoric features. nih.gov
| Feature Type | Description | Potential Interacting Residues in a Biological Target |
| Hydrogen Bond Acceptor (HBA) | The oxygen atom of the carbonyl group and the ether oxygen. | Amino acids with hydrogen-donating side chains (e.g., Serine, Threonine, Tyrosine, Lysine, Arginine). |
| Hydrophobic (HYD) | The gem-dimethyl group at the C2 position. | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine). |
| Aromatic (AR) | The fused benzene ring of the chroman scaffold. | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) for π-π stacking. |
Ab Initio Molecular Orbital Calculations for Electronic Structure and Reactivity
Ab initio molecular orbital calculations are a class of quantum chemistry methods that compute the electronic structure of a molecule from first principles, without the use of empirical parameters. These calculations provide detailed information about molecular geometry, orbital energies, electron distribution, and various reactivity descriptors. researchgate.net For this compound, such calculations are essential for understanding its intrinsic chemical properties and predicting its behavior in chemical reactions.
Studies on the parent chromone scaffold and its derivatives using methods like Density Functional Theory (DFT), a prominent ab initio approach, have revealed key insights into their electronic nature. researchgate.netnih.govd-nb.info The electronic structure of this compound is characterized by a delocalized π-electron system across the benzene ring and the adjacent carbonyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining the molecule's reactivity.
The HOMO is typically localized on the electron-rich aromatic ring, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient carbonyl group, making it the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.
Molecular electrostatic potential (MEP) maps, derived from ab initio calculations, provide a visual representation of the charge distribution within the molecule. For this compound, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen, confirming its role as a nucleophilic and hydrogen-bonding site. The aromatic ring would exhibit a region of relatively neutral or slightly negative potential, while the hydrogen atoms would be associated with positive potential (blue).
| Parameter | Description | Predicted Characteristics for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Associated with the electron-donating ability; localized on the aromatic ring. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Associated with the electron-accepting ability; localized on the carbonyl group. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution. | Negative potential around the carbonyl oxygen, positive potential around hydrogens. |
| Mulliken Atomic Charges | Provides a measure of the partial charge on each atom. | Negative charge on the oxygen atoms, positive charges on the carbonyl carbon and hydrogens. |
Chemical Applications of Chromanone Derivatives
Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis
The chroman-4-one scaffold is a foundational structure in organic synthesis, prized for its utility in constructing more complex molecular architectures. rsc.orgresearchgate.net Its derivatives are frequently employed as intermediates for synthesizing a variety of heterocyclic compounds. semanticscholar.orgeurjchem.com The reactivity of the chromanone core allows for modifications at several positions, particularly at the C-2 and C-3 positions, enabling the development of diverse molecular libraries. gu.semdpi.com
One key application is in the synthesis of 2-alkyl-substituted chroman-4-ones. An efficient method involves a zinc-mediated cascade reaction that couples 3-chlorochromones with alkyl NHPI esters. rsc.org This process proceeds through decarboxylative β-alkylation and subsequent dechlorination under mild conditions, avoiding the need for heat, light, or heavy metals and resulting in moderate to excellent yields. rsc.org This protocol facilitates the creation of a diverse library of 2-substituted chroman-4-one derivatives, which are valuable precursors in drug discovery. rsc.org
Furthermore, chromanone derivatives serve as starting materials for creating fused heterocyclic systems. For instance, 3-formylchromones are particularly versatile building blocks. semanticscholar.orgeurjchem.com They can react with various carbon and nitrogen nucleophiles. Reactions with bifunctional nucleophiles often proceed via condensation at the aldehyde group, followed by a nucleophilic attack at the C-2 position of the chromone (B188151) ring, leading to the formation of diverse fused heterocycles. eurjchem.com Similarly, the reaction of 2,2-dimethyl-7-hydroxy-4-chromanone with 3-methylbut-2-enoic acid leads to the formation of a series of benzodipyran derivatives. researchgate.net
The chromanone skeleton is also integral to the synthesis of natural products and their analogues. A palladium-catalyzed dehydrogenation of chromanones, followed by arylation with arylboronic acids, provides a route to flavanones, which are themselves important natural products. organic-chemistry.org Synthetic pathways have been developed for chromanones like uniflorol A and B, as well as their ester and amide derivatives, demonstrating the scaffold's utility in accessing complex natural structures. nih.gov
| Precursor | Reagents/Conditions | Product Type | Yield |
| 3-Chlorochromones | Alkyl NHPI esters, Zinc | 2-Alkyl-chroman-4-ones | Moderate to Excellent rsc.org |
| 2,2-dimethyl-7-hydroxy-4-chromanone | 3-methylbut-2-enoic acid, ZnCl₂/POCl₃ | Benzodipyran derivatives | Not specified researchgate.net |
| Chromanones | Pd catalyst, Arylboronic acids | Flavanones | Very Good organic-chemistry.org |
| o-(allyloxy)arylaldehydes | AgNO₃, (NH₄)₂S₂O₈ | Chroman-4-ones | Moderate to Fair researchgate.net |
Development of Advanced Chemical Probes (e.g., Fluorescent Probes)
The unique photochemical properties of the chromone scaffold have made it a valuable platform for the development of advanced chemical probes. ijrpc.com Chromone derivatives are utilized in the preparation of fluorescent sensors due to their diverse structure-fluorescence properties. nih.gov These probes have found applications in biological imaging and the detection of various analytes. acs.org
A novel class of fluorophores has been developed from substituted 3-formylchromones via an inverse-demand hetero-Diels-Alder reaction. acs.org These compounds exhibit blue-to-green fluorescence with high quantum yields, reaching up to 73%. acs.org Their cell membrane permeability suggests their potential as fluorescent probes in biological systems. acs.org The synthesis of new 3-hydroxychromone derivatives with a fused furan (B31954) heterocycle has been shown to improve fluorescence properties, providing a larger separation between their normal and tautomer emission bands. itu.edu.tr
Chromone-based fluorescent probes have been designed for the specific detection of metal ions. A probe named HMPM, derived from chromone, was developed for the selective, ratiometric detection of Pd²⁺ ions with a low detection limit of 2.9 nM. rsc.org Another novel chromone-derived Schiff-base ligand, HCFH, acts as a "turn-on" fluorescent sensor for Al³⁺. nih.gov This sensor demonstrates high selectivity and a 171-fold enhancement in fluorescence intensity upon binding to Al³⁺, a phenomenon attributed to chelation-enhanced fluorescence (CHEF), which inhibits photoinduced electron transfer (PET). nih.gov
The suitability of a chromone-derived fluorophore depends heavily on its specific application. For fluorescence imaging, probes with strong and stable fluorescence across a wide pH range are preferred. nih.gov However, for detecting bioactive species, fluorophores with a lower initial fluorescence quantum yield can lead to higher detection sensitivity. nih.gov
| Probe Name/Class | Target Analyte | Key Feature | Detection Limit / Quantum Yield |
| 3-Formylchromone derivatives | General Imaging | Blue to green fluorescence | Up to 73% quantum yield acs.org |
| HMPM | Pd²⁺ | Ratiometric fluorescence enhancement | 2.9 nM rsc.org |
| HCFH | Al³⁺ | "Turn-on" fluorescence, 171-fold enhancement | Not specified nih.gov |
| 3-Hydroxyfurano[3,2-g]chromones | General Imaging | Large separation of emission bands | Not specified itu.edu.tr |
Potential in Agrochemical and Dye Industries
The chromanone scaffold is a promising structural motif for the development of new agrochemicals. researchgate.net Derivatives of 4-chromanone (B43037) have demonstrated a range of biological activities, including antifungal and antibacterial properties, making them valuable lead compounds for new pesticides. mdpi.comnih.gov
In the field of insecticides, research has shown that replacing the chroman ring of the commercial insecticide ANS-118 with a chromanone moiety can lead to new diacylhydrazine analogues with potent insecticidal activity. researchgate.netnih.gov Several of these chromanone analogues exhibited good activity against Mythimna separata (the armyworm). researchgate.netnih.gov This work highlights that chromanone derivatives of diacylhydrazines can be more potent than their chroman-containing counterparts. nih.govresearchgate.net
Furthermore, novel 4-chromanone-derived compounds have been investigated as plant immunity inducers. mdpi.com Certain derivatives have been shown to enhance resistance to diseases like the Cucumber Mosaic Virus (CMV) in passion fruit by mediating the abscisic acid (ABA) signaling pathway. mdpi.com
In the dye industry, the chromene moiety, closely related to chromanone, has been used as a basis for preparing reactive azo dyes. eurjchem.com These dyes have been applied to cellulosic and nylon fibers, showing very good fastness properties, particularly for washing on nylon. eurjchem.com While direct applications of 2,2-Dimethyl-3-oxo-chroman in dyes are not widely documented, the broader class of chromone-related structures shows potential. For example, hydroxyanthraquinone pigments, which share some structural similarities with chromones, are used as reactive dyes that can form covalent bonds with fibers like cotton, wool, and nylon. nih.gov These anthraquinoid vat dyes are known for their excellent light-fastness. raa.se The structural versatility of the chromanone core suggests its potential as a scaffold for developing new classes of functional dyes.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2,2-Dimethyl-3-oxo-chroman derivatives, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds (e.g., dimethyl malonate) under acidic or basic conditions is widely used . Key steps:
Reagent Selection : Use catalysts like piperidine or acetic acid for cyclization.
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >90% purity .
Yield Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C). Reported yields range from 60–75% depending on substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at δ 160–180 ppm) and confirm substitution patterns .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms or stereochemistry. For example, single-crystal studies reveal planar chromene rings with hydrogen-bonding networks (R-factors < 0.1) .
- MS and IR : Confirm molecular weight (e.g., [M+H]+ peaks) and carbonyl stretches (1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts or crystallographic parameters) be resolved in structural studies?
- Methodological Answer :
Multi-Spectral Cross-Validation : Compare NMR assignments with X-ray data to identify tautomers or conformational isomers. For instance, discrepancies in carbonyl shifts may arise from solvent polarity effects .
DFT Calculations : Optimize geometries using Gaussian09 or similar software to predict NMR/IR spectra and compare with experimental data .
Crystallographic Refinement : Use software like SHELXL to model disorder or thermal motion, ensuring R1 values < 0.05 .
Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity (e.g., anti-inflammatory or fluorescence properties)?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) at C-3/C-7 to enhance anti-inflammatory activity (IC50 values < 10 µM in COX-2 inhibition assays) .
- Fluorescence Tuning : Modify the chromene core with diethylamino groups at C-7, resulting in Stokes shifts > 100 nm for imaging applications .
- Structure-Activity Relationships (SAR) : Use docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., TNF-α or EGFR kinases) .
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., dimerization or oxidation) during synthesis?
- Methodological Answer :
Inert Atmosphere : Conduct reactions under N2/Ar to prevent oxidation of phenolic intermediates .
Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to suppress aldol side products .
Real-Time Monitoring : Use TLC/HPLC to track reaction progress and isolate intermediates before degradation .
Data Analysis & Experimental Design
Q. What statistical or computational tools are recommended for analyzing bioactivity data from this compound derivatives?
- Methodological Answer :
- Multivariate Analysis : Apply PCA or PLS regression to correlate substituent effects with IC50 values .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to identify key binding residues .
- QSAR Models : Use MOE or Schrodinger suites to derive predictive equations for logP and bioavailability .
Q. How should researchers address inconsistencies in reported biological activities across studies?
- Methodological Answer :
Assay Standardization : Validate protocols using positive controls (e.g., indomethacin for anti-inflammatory assays) .
Purity Verification : Characterize compounds via HPLC (>95% purity) to exclude confounding impurities .
Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry .
Crystallography & Advanced Characterization
Q. What are the critical parameters for interpreting X-ray crystallographic data of this compound derivatives?
- Methodological Answer :
- Data Quality : Ensure resolution < 0.8 Å and completeness >98% .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H···O bonds with distances 2.5–3.0 Å) to predict packing motifs .
- Thermal Ellipsoids : Check displacement parameters (Ueq < 0.1 Ų) to confirm structural rigidity .
Tables for Key Data
| Synthetic Method Comparison |
|---|
| Method |
| ------------------------ |
| Knoevenagel Condensation |
| Microwave-Assisted |
| X-ray Crystallographic Metrics |
|---|
| Parameter |
| ------------------------- |
| R1 Factor |
| C–C Bond Length Accuracy |
| H-Bond Distance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
